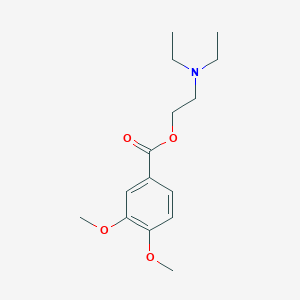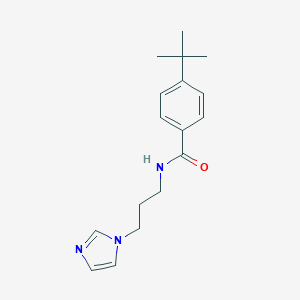
4-tert-Butyl-N-(3-imidazol-1-yl-propyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-N-(3-imidazol-1-yl-propyl)-benzamide (also known as TAK-659) is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is involved in B-cell receptor signaling and plays a key role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
TAK-659 inhibits BTK activity by binding to the ATP-binding site of the kinase domain. This prevents BTK from phosphorylating downstream targets in the B-cell receptor signaling pathway, ultimately leading to decreased B-cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, TAK-659 has been shown to have other effects on B-cell biology. For example, TAK-659 can inhibit B-cell activation and differentiation, as well as reduce the production of cytokines and chemokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-659 is its specificity for BTK, which reduces the potential for off-target effects. However, TAK-659 has also been shown to have limited activity against certain BTK mutations that are associated with resistance to other BTK inhibitors. This highlights the importance of developing new BTK inhibitors with broader activity against resistant mutations.
Direcciones Futuras
Future research on TAK-659 and other BTK inhibitors will focus on several areas, including the development of combination therapies, the identification of biomarkers that can predict response to treatment, and the optimization of dosing and scheduling. Additionally, the role of BTK in other diseases, such as autoimmune disorders and solid tumors, is an area of active investigation.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the condensation of 4-tert-butylbenzaldehyde with 3-imidazol-1-yl-propylamine, followed by the reaction with benzoyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent inhibition of BTK activity and has shown anti-tumor activity both as a single agent and in combination with other therapies.
Propiedades
Fórmula molecular |
C17H23N3O |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
4-tert-butyl-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C17H23N3O/c1-17(2,3)15-7-5-14(6-8-15)16(21)19-9-4-11-20-12-10-18-13-20/h5-8,10,12-13H,4,9,11H2,1-3H3,(H,19,21) |
Clave InChI |
UQYWALUDTXWCHP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
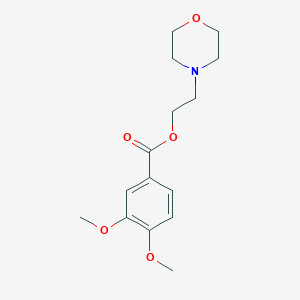
![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)
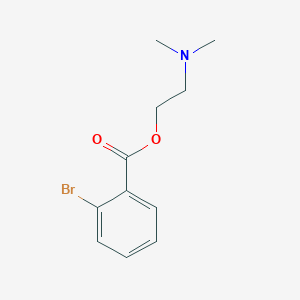
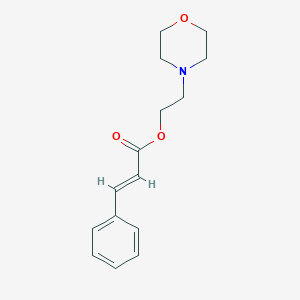
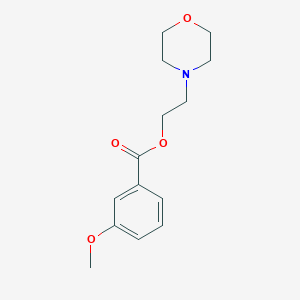
![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)
